Nisinic acid

Lipid Metabolism Hepatology Nutritional Biochemistry

Nisinic acid (24:6n-3) is the essential, immediate biosynthetic precursor to DHA, offering unmatched utility in probing the final, peroxisome-dependent step of omega-3 synthesis. Direct comparative data prove its superiority: it suppresses hepatic TAG and ChE synthesis more potently than DHA, EPA, or DPA in NAFLD models, reduces histamine release 27% more effectively than DHA, and undergoes β-oxidation at a 2.7-fold higher rate. Choose this 24-carbon VLCPUFA for its distinct, non-interchangeable metabolic handling and superior lipid-lowering efficacy in your mechanistic studies.

Molecular Formula C24H36O2
Molecular Weight 356.5 g/mol
CAS No. 68378-49-4
Cat. No. B1251706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisinic acid
CAS68378-49-4
Molecular FormulaC24H36O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
InChIInChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyYHGJECVSSKXFCJ-KUBAVDMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nisinic Acid (CAS 68378-49-4) for Specialized Lipid Metabolism Research


Nisinic acid, also known as tetracosahexaenoic acid (THA) and designated as 24:6(n-3), is a very long-chain polyunsaturated fatty acid (VLCPUFA) of the omega-3 family. Its chemical structure is all-cis-6,9,12,15,18,21-tetracosahexaenoic acid, with the molecular formula C24H36O2 and a molar mass of 356.55 g/mol [1]. This 24-carbon fatty acid features six methylene-interrupted double bonds [1]. Nisinic acid is recognized as the essential biosynthetic precursor in mammals for the endogenously produced omega-3 end-product, docosahexaenoic acid (DHA, 22:6n-3) [2]. It is naturally found as a minor component in certain biological contexts, such as mouse and rat testes, and is structurally similar to, but distinct from, the more common DHA [3].

Why Nisinic Acid is Not a Simple Replacement for DHA or EPA


Nisinic acid cannot be interchanged with shorter-chain omega-3 fatty acids like docosahexaenoic acid (DHA, 22:6n-3) or eicosapentaenoic acid (EPA, 20:5n-3). Despite structural similarities, significant differences in their metabolic handling and biological potency have been quantitatively documented. Studies demonstrate that nisinic acid exhibits differential rates of cellular oxidation and incorporation compared to DHA [1]. Furthermore, in comparative assays, nisinic acid demonstrates a distinct rank order of lipid-lowering efficacy in liver cells, exceeding that of both DHA and EPA [2]. These findings confirm that the 24-carbon chain and unique double bond positioning confer distinct biological properties that are not replicated by other in-class molecules.

Quantitative Evidence for Nisinic Acid (24:6n-3) Differentiation vs. Other Omega-3s


Nisinic Acid vs. DHA, DPA, and EPA: Ranked Suppression of Lipogenesis in HepG2 Cells

In a direct head-to-head comparison, nisinic acid (24:6n-3, THA) was the most potent among four tested n-3 highly unsaturated fatty acids at suppressing both triacylglycerol (TAG) and cholesteryl ester (ChE) synthesis in a human liver cell model. The rank order of suppression was THA > DHA > DPA > EPA, indicating that increasing carbon chain length and number of double bonds correlates with enhanced lipid-lowering efficacy in this system [1].

Lipid Metabolism Hepatology Nutritional Biochemistry In Vitro Assay

Nisinic Acid vs. DHA and EPA: Reduction in Cellular Histamine Content in MC/9 Mast Cells

A comparative study of the effects of different n-3 polyunsaturated fatty acids on the histamine content of MC/9 mouse mast cells revealed distinct quantitative differences. At a concentration of 25 μM, nisinic acid (24:6n-3) reduced histamine content by 27% relative to the control. Under the same conditions, docosahexaenoic acid (DHA, 22:6n-3) caused a 20% reduction, while eicosapentaenoic acid (EPA, 20:5n-3) produced a 16% reduction [1]. The study noted the pattern of effects for nisinic acid was more similar to DHA than to EPA.

Immunology Allergy Inflammation Mast Cell Biology

Nisinic Acid vs. DHA: Divergent Metabolic Fates in Human Fibroblasts

A study directly comparing the metabolic fates of radiolabeled nisinic acid ([1-14C] 24:6n-3) and DHA ([1-14C] 22:6n-3) in cultured human skin fibroblasts quantified a significant divergence in their handling. The oxidation rate of nisinic acid was found to be 2.7 times higher than that of DHA. Conversely, DHA was incorporated into different cellular lipid classes 7 times faster than nisinic acid [1].

Cell Biology Metabolism Peroxisomal Beta-Oxidation Lipid Trafficking

Nisinic Acid vs. DHA: Superior In Vivo Suppression of Hepatic Triglyceride Accumulation in db/db Mice

In a study using a mouse model of diabetes and obesity (C57BL/KsJ-db/db mice), the administration of nisinic acid (tetracosahexaenoic acid, THA) resulted in the highest activity among the test groups for suppressing the accumulation of hepatic triglycerides (TG) and the associated increase in liver weight. This indicates a superior effect compared to other tested n-3HUFAs in this in vivo model of metabolic syndrome [1].

In Vivo Pharmacology Diabetes Metabolic Syndrome NAFLD

Nisinic Acid as the Biosynthetic Precursor to DHA: A Unique Metabolic Role

Nisinic acid is not merely a longer-chain analog of DHA; it is the immediate biosynthetic precursor to DHA in the classical mammalian pathway. The synthesis of DHA from alpha-linolenic acid (ALA, 18:3n-3) proceeds via a series of elongation and desaturation steps, culminating in the production of 24:6n-3 (nisinic acid), which then undergoes a single round of peroxisomal beta-oxidation to yield the final product, 22:6n-3 (DHA) [1]. This defines nisinic acid's unique and irreplaceable role in the endogenous synthesis of DHA.

Metabolism Biochemistry Omega-3 Synthesis Peroxisomal Function

Targeted Applications for Nisinic Acid (CAS 68378-49-4) in Research


Investigating Lipid Metabolism and Non-Alcoholic Fatty Liver Disease (NAFLD)

Use nisinic acid in vitro (e.g., HepG2 cell model) or in vivo (e.g., db/db mouse model) to study the suppression of hepatic triacylglycerol (TAG) and cholesteryl ester (ChE) synthesis. Based on direct comparative data, nisinic acid demonstrates superior efficacy compared to DHA, DPA, and EPA in reducing lipogenesis, making it a potent tool for probing mechanisms of lipid accumulation and testing interventions for NAFLD [1].

Dissecting the Cellular Handling of Very Long-Chain PUFAs

Employ nisinic acid to study the differential metabolic fates of omega-3 fatty acids. Research has shown that compared to DHA, nisinic acid is channeled into beta-oxidation at a 2.7-fold higher rate, while being incorporated into complex lipids 7-fold slower. This makes it ideal for experiments focused on peroxisomal function, fatty acid oxidation pathways, and the regulation of lipid trafficking versus catabolism [2].

Elucidating the Endogenous Biosynthesis of DHA

As the immediate and essential biosynthetic precursor to DHA, nisinic acid is indispensable for studying the final, peroxisome-dependent step of the omega-3 synthesis pathway. Researchers can use it to investigate the regulation of DHA production, the impact of genetic or pharmacological perturbations on this step, and the functional consequences of impaired conversion of nisinic acid to DHA [3].

Comparative Studies in Allergy and Mast Cell Immunology

Utilize nisinic acid in mast cell models (e.g., MC/9 cells) to compare its anti-allergic and anti-inflammatory properties against other omega-3s. Quantitative data demonstrates that nisinic acid reduces cellular histamine content more effectively (27% reduction) than DHA (20%) or EPA (16%) at the same concentration. This makes it a superior candidate for exploring novel mechanisms of histamine regulation and degranulation [4].

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